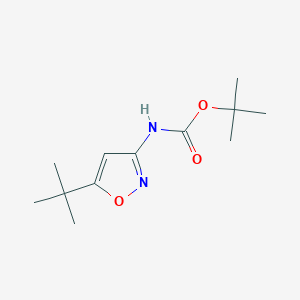
2-(Azepan-1-yl)ethanamine dihydrochloride
Vue d'ensemble
Description
2-(Azepan-1-yl)ethanamine dihydrochloride, also known as 2-(1-azepanyl)ethanamine, is a chemical compound primarily used in scientific experiments in various fields of research and industry. It has a molecular formula of C8H20Cl2N2 and a molecular weight of 215.16 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms . The InChI code for the compound is 1S/C8H18N2/c9-5-8-10-6-3-1-2-4-7-10/h1-9H2 .Applications De Recherche Scientifique
Enzyme Inhibition and Therapeutic Potential
A study highlights the use of a related compound, N-(2-aminoethyl)-1 aziridine-ethanamine, as a novel inhibitor of Angiotensin-converting enzyme 2 (ACE2), showing potential in controlling cardiovascular diseases and severe acute respiratory syndrome (SARS) outbreaks. This discovery underscores the therapeutic significance of such compounds in modulating hypertension and controlling SARS infections (Huentelman et al., 2004).
Synthetic Applications
Research on the synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one derivatives from intramolecular condensation indicates the utility of related structures in constructing heterocyclic rings, which are pivotal in the development of pharmaceuticals and other organic compounds (Wenju Zhu et al., 2015).
Material Science and Corrosion Inhibition
A study demonstrates the corrosion inhibition properties of cadmium(II) Schiff base complexes on mild steel, where derivatives of 2-(Azepan-1-yl)ethanamine dihydrochloride showed promising results. This research opens new avenues in corrosion engineering and materials science, highlighting the compound's potential in protecting metals from corrosion (Mriganka Das et al., 2017).
Biocatalysis and Chemical Synthesis
Another application is found in the chemoenzymatic synthesis of substituted Azepanes, which involves biocatalytic reduction and organolithium-mediated rearrangement. This process illustrates the compound's role in producing enantioenriched structures, beneficial in synthesizing bioactive molecules and enhancing pharmaceutical synthesis (Wojciech Zawodny et al., 2018).
Safety and Hazards
The compound is classified as potentially hazardous. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment . It is also recommended to handle the compound under inert gas and protect it from moisture .
Propriétés
IUPAC Name |
2-(azepan-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c9-5-8-10-6-3-1-2-4-7-10;;/h1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVDAVLTWZGNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674224 | |
| Record name | 2-(Azepan-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300578-40-9 | |
| Record name | 2-(Azepan-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1522228.png)












